2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine
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Overview
Description
2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by the presence of multiple cyano and amino groups, which contribute to its reactivity and versatility in chemical synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine typically involves the condensation of malononitrile with 3-amino-4-cyanofurazan in the presence of a base such as triethylamine or sodium methoxide . This reaction proceeds through the formation of an enaminonitrile intermediate, which then undergoes further cyclization to yield the desired product. The reaction conditions often include refluxing in methanol or ethanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with fewer cyano groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the cyano groups.
Scientific Research Applications
2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of heterocyclic compounds and other complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with active sites of enzymes, leading to inhibition of their activity. Additionally, its cyano and amino groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, affecting their function and stability .
Comparison with Similar Compounds
Similar Compounds
3-Amino-4-cyanofurazan: A precursor in the synthesis of 2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine.
2-Amino-3-cyano-4H-chromenes: Compounds with similar cyano and amino functionalities, known for their pharmacological properties.
Uniqueness
This compound is unique due to its specific arrangement of cyano and amino groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
126750-41-2 |
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Molecular Formula |
C5H8N8 |
Molecular Weight |
180.17 g/mol |
IUPAC Name |
2-[[(E)-[amino-(cyanoamino)methylidene]amino]methyl]-1-cyanoguanidine |
InChI |
InChI=1S/C5H8N8/c6-1-10-4(8)12-3-13-5(9)11-2-7/h3H2,(H3,8,10,12)(H3,9,11,13) |
InChI Key |
QFDNSPMISJTMAO-UHFFFAOYSA-N |
Isomeric SMILES |
C(/N=C(/NC#N)\N)/N=C(/NC#N)\N |
Canonical SMILES |
C(N=C(N)NC#N)N=C(N)NC#N |
Origin of Product |
United States |
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